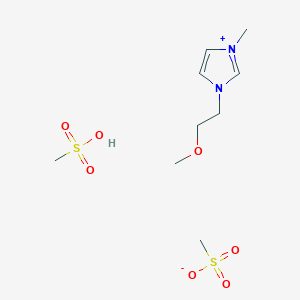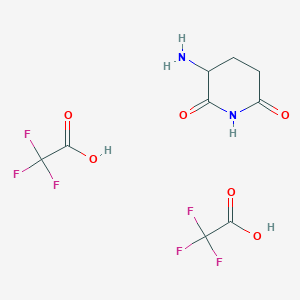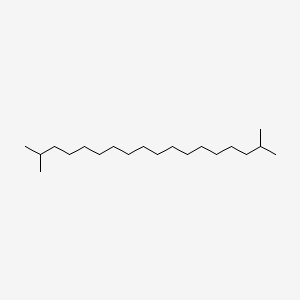
2,17-Dimethyl-octadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,17-Dimethyl-octadecane is a hydrocarbon compound with the molecular formula C20H42. It is a branched alkane, specifically a dimethyl derivative of octadecane. This compound is part of the larger class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural sources such as petroleum and natural gas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,17-Dimethyl-octadecane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor, such as octadecane, with a methylating agent. This process typically involves the use of strong acids or bases as catalysts to facilitate the alkylation reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These systems are designed to optimize the reaction efficiency and minimize the formation of by-products. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2,17-Dimethyl-octadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom using reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alkanes or alkenes depending on the starting material.
Substitution: Formation of haloalkanes (e.g., chloroalkanes, bromoalkanes).
科学研究应用
2,17-Dimethyl-octadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior, reaction mechanisms, and catalysis.
Biology: Investigated for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of 2,17-Dimethyl-octadecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar hydrocarbon, it can integrate into lipid bilayers and affect membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the dimethyl groups, which can affect the compound’s steric and electronic properties.
相似化合物的比较
Similar Compounds
Octadecane: A straight-chain alkane with the formula C18H38.
2,17-Dimethyl-2,17-dinitrooctadecane-4,15-diamine: A derivative with additional functional groups, including nitro and amine groups.
Uniqueness
2,17-Dimethyl-octadecane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of the dimethyl groups can affect its boiling point, melting point, and solubility compared to straight-chain alkanes like octadecane. Additionally, the branching can impact its reactivity in chemical reactions, making it a valuable compound for studying the effects of molecular structure on chemical behavior.
属性
IUPAC Name |
2,17-dimethyloctadecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(3)4/h19-20H,5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNKJRSGDDDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
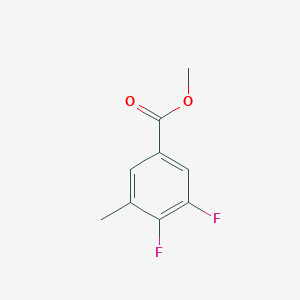
![3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B8144324.png)

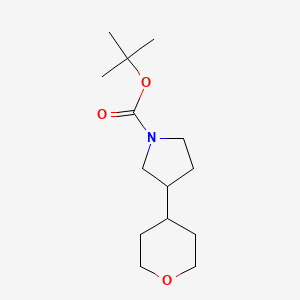
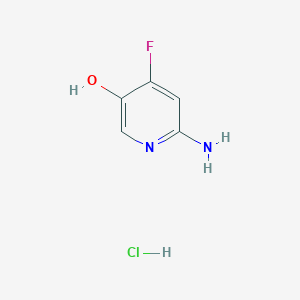
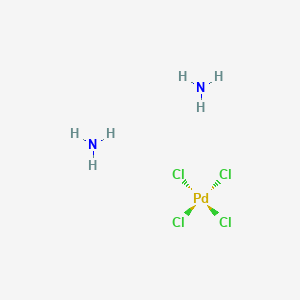
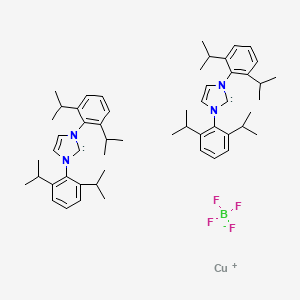
![6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B8144376.png)
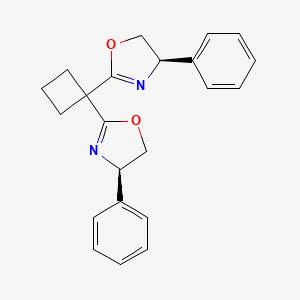
![4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid](/img/structure/B8144385.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B8144386.png)
![3-Fluoro-4-[2-[2-(2-methylimidazol-1-yl)pyridin-4-yl]oxyethoxy]benzonitrile](/img/structure/B8144400.png)
